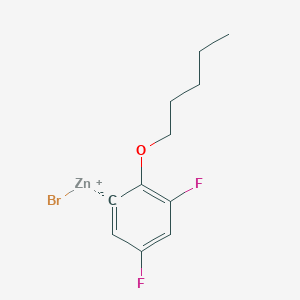
(3,5-Difluoro-2-(n-pentyloxy)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 3,5-difluoro-2-(n-pentyloxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-difluoro-2-(n-pentyloxy)phenyl bromide+Zn→(3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is often used due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the cross-coupling process.
Scientific Research Applications
(3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of novel carbon-carbon bonds.
Mechanism of Action
The mechanism by which (3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to a suitable electrophile. This process is facilitated by the presence of a palladium catalyst, which activates the zinc reagent and promotes the formation of the carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: A simpler organozinc reagent used in similar cross-coupling reactions.
(3,5-difluorophenyl)zinc Bromide: Lacks the n-pentyloxy group, leading to different reactivity and selectivity.
(2-(n-pentyloxy)phenyl)zinc Bromide: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness
(3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide is unique due to the presence of both fluorine atoms and the n-pentyloxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of molecules where these functional groups are desired.
Properties
Molecular Formula |
C11H13BrF2OZn |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-pentoxybenzene-6-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13;;/h5,8H,2-4,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FLIVEVFMMLJRHU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


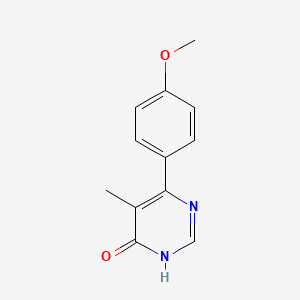
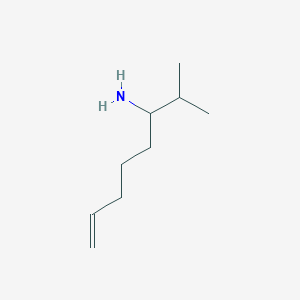
![2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14883094.png)
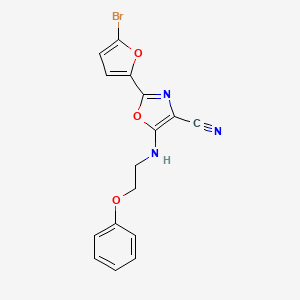
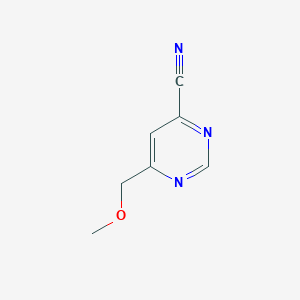

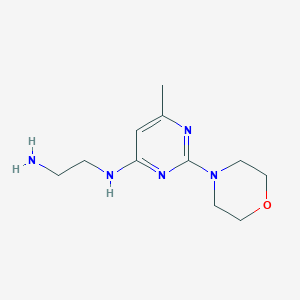
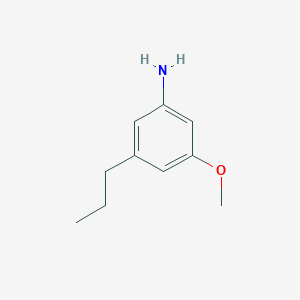
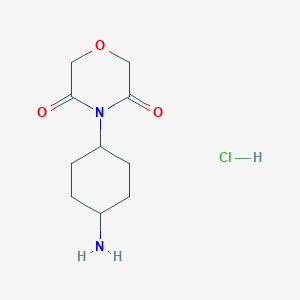
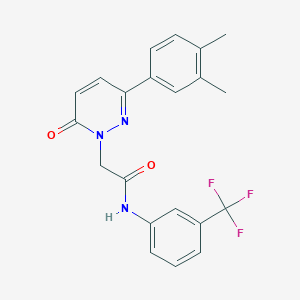

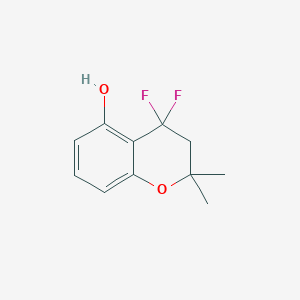
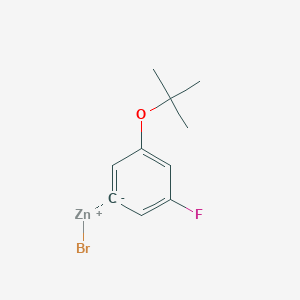
![3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883155.png)
